![molecular formula C23H16Cl2N2O B334319 2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B334319.png)
2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the intermediate product from the previous step is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate product with an appropriate amine, such as ammonia or an amine derivative, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution
Propiedades
Fórmula molecular |
C23H16Cl2N2O |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H16Cl2N2O/c24-16-11-9-15(10-12-16)14-26-23(28)19-13-22(18-6-1-3-7-20(18)25)27-21-8-4-2-5-17(19)21/h1-13H,14H2,(H,26,28) |
Clave InChI |
UQDCGOACFJRHPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B334236.png)
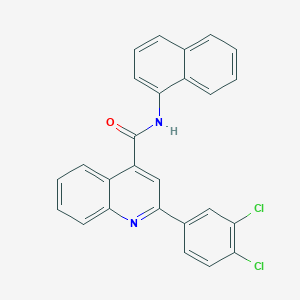
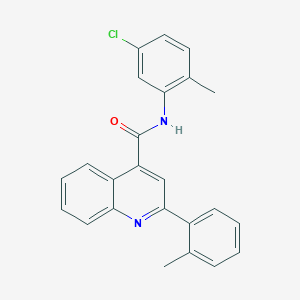
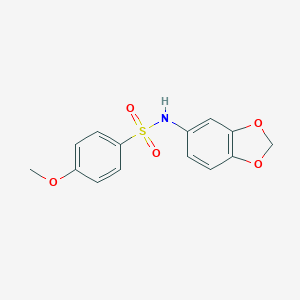
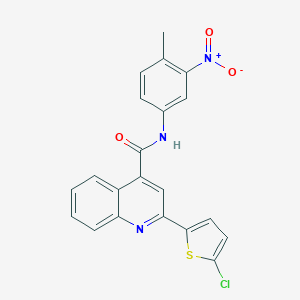
![Isopropyl 5-[(diethylamino)carbonyl]-2-({4-nitro-3-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B334244.png)
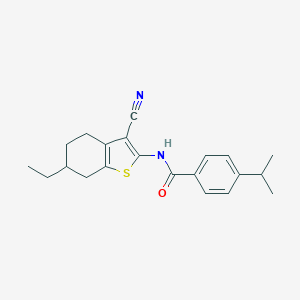
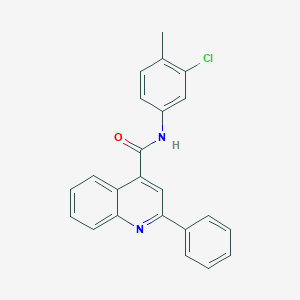
![Isopropyl 4-(aminocarbonyl)-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B334248.png)
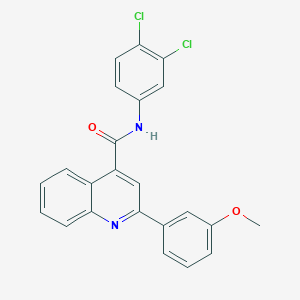
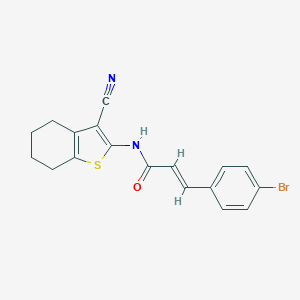
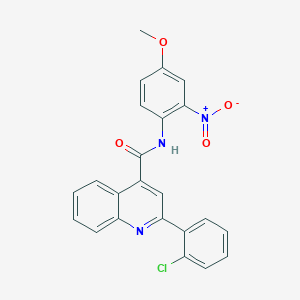
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B334258.png)
![ethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B334259.png)
